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molecular formula C7H7ClO B146294 3-Chlorobenzyl alcohol CAS No. 873-63-2

3-Chlorobenzyl alcohol

Cat. No. B146294
M. Wt: 142.58 g/mol
InChI Key: ZSRDNPVYGSFUMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04709081

Procedure details

Into a solution of 84.4 g. (0.592 mole) of 3-chlorobenzyl alcohol in 40 cm3. of benzene 61.5 g. (0.6 mole) of acetic acid anhydride are dropped during 15 minutes while boiling. The reaction mixture is refluxed with 100 cm3. of benzene and washed with 100 cm3. of water thoroughly. The organic phase is separated and evaporated. 105.2 g. of 3-chlorobenzyl acetate are obtained which is suitable to ether-formation. nD20 : 1.5226, yield 96%.
Quantity
0.592 mol
Type
reactant
Reaction Step One
Quantity
0.6 mol
Type
reactant
Reaction Step Two
Quantity
61.5 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5][OH:6].[C:10](OC(=O)C)(=[O:12])[CH3:11]>C1C=CC=CC=1>[C:10]([O:6][CH2:5][C:4]1[CH:7]=[CH:8][CH:9]=[C:2]([Cl:1])[CH:3]=1)(=[O:12])[CH3:11]

Inputs

Step One
Name
Quantity
0.592 mol
Type
reactant
Smiles
ClC=1C=C(CO)C=CC1
Step Two
Name
Quantity
0.6 mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
61.5 g
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed with 100 cm3
WASH
Type
WASH
Details
of benzene and washed with 100 cm3
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC1=CC(=CC=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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